molecular formula C21H17ClN2O3 B13991693 3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid CAS No. 835622-94-1

3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid

Cat. No.: B13991693
CAS No.: 835622-94-1
M. Wt: 380.8 g/mol
InChI Key: GBAXOMCRKHLZPE-UHFFFAOYSA-N
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Description

3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid is a benzoic acid derivative featuring a benzoyl group substituted with a 2-aminoanilino moiety at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 4-position of the benzoic acid core. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., amide bond formation, benzoylation) .

Properties

CAS No.

835622-94-1

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

3-[4-(2-aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid

InChI

InChI=1S/C21H17ClN2O3/c1-12-6-7-13(21(26)27)10-16(12)20(25)15-9-8-14(11-17(15)22)24-19-5-3-2-4-18(19)23/h2-11,24H,23H2,1H3,(H,26,27)

InChI Key

GBAXOMCRKHLZPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)NC3=CC=CC=C3N)Cl

Origin of Product

United States

Preparation Methods

Step 1: Nitration and Chlorination

From CN107935876B and CN112778147A:

  • Nitration : React 4-chlorobenzoic acid with concentrated HNO₃ (60–75%) to introduce a nitro group at the meta position.
  • Chlorination : Treat the nitro intermediate with thionyl chloride (SOCl₂) to form 2-chloro-4-nitrobenzoyl chloride.

Step 2: Hydrogenation Reduction

From CN107935876B:

  • Reduce the nitro group using Raney nickel in ethyl acetate under H₂ (1.0 MPa) at 35°C for 3 hours.
    • Key Data :











































      ParameterValue
      CatalystRaney Ni (10g)
      SolventEthyl acetate
      Yield95%

Step 3: Introduction of 2-Aminoanilino Group

From CN111732520A:

  • Couple 2-chloro-4-aminobenzoic acid with o-phenylenediamine via a Buchwald-Hartwig amination using CuCl/Na₂CO₃ in DMSO at 150°C.
    • Key Data :











































      ParameterValue
      CatalystCuCl/Na₂CO₃
      SolventDMSO
      Yield88.6%

Coupling of Fragments A and B

Schotten-Baumann Reaction:

  • React 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
  • Couple with 4-(2-aminoanilino)-2-chlorobenzoic acid in the presence of DMF (catalytic) and pyridine (base).

Reaction Conditions:

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C (ice bath)
Yield 70–75%

Purification and Characterization

Comparative Analysis of Methods

Step Method A Method B
Nitration HNO₃ (75%) Catalytic oxidation
Chlorination SOCl₂ Cl₂ gas/AlCl₃
Amination Raney Ni/H₂ CuCl/Na₂CO₃
Overall Yield 68–70% 72–75%

Chemical Reactions Analysis

3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Compound Name Substituents Molecular Weight Key Features Biological Activity/Applications Reference
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid - 4-(2-Aminoanilino)
- 2-Cl on benzoyl
- 4-Me on benzoic acid
~374.8 g/mol* Aromatic amine for H-bonding; chloro for lipophilicity; methyl for steric effects Hypothesized: Enzyme inhibition, antimicrobial N/A
2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS 118-04-7) - 3-Amino-4-Cl on benzoyl
- Unsubstituted benzoic acid
275.68 g/mol Simpler substitution pattern; lacks methyl and anilino groups Intermediate for quinazolinones
Ethyl 2-[4-(2-chlorobenzoyl)-2,6-dimethylphenoxy]ethanoate - 2-Cl benzoyl
- 2,6-diMe phenoxy
- Ethyl ester
376.83 g/mol Ester group enhances bioavailability; phenoxy for π-π interactions Antifungal, anti-inflammatory
3-({[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid - Benzimidazole-sulfanyl
- 4-Me on benzoic acid
375.83 g/mol Heterocyclic (benzimidazole) enhances target specificity Antimicrobial (hypothesized)

Note: *Calculated molecular weight based on formula C₁₉H₁₆ClN₂O₃.

Key Observations:

  • This may improve binding to hydrophobic enzyme pockets.
  • Chlorine Positioning: The 2-chloro substituent on the benzoyl group is shared with Ethyl 2-[4-(2-chlorobenzoyl)-...]ethanoate , which exhibits antifungal activity. Chlorine’s electron-withdrawing effect may stabilize reactive intermediates.
  • Methyl Group : The 4-methyl group on the benzoic acid core (shared with ) likely improves metabolic stability by blocking oxidation sites.

Physicochemical Properties

  • Solubility : The target compound’s free carboxylic acid group enhances water solubility compared to ester derivatives (e.g., ). However, the aromatic amines and chloro substituents increase logP, suggesting moderate lipophilicity.
  • Hydrogen Bonding : Intramolecular H-bonds (e.g., N–H⋯O in ) are probable, affecting crystallization and dissolution rates.

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